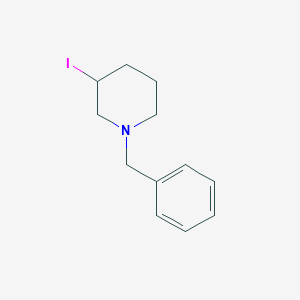

1-Benzyl-3-Iodopiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-iodopiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTUIQKEZRUTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS number 1-Benzyl-3-Iodopiperidine identification

An In-Depth Technical Guide to the Synthesis and Identification of 1-Benzyl-3-Iodopiperidine and Its Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-Benzyl-3-Iodopiperidine, a valuable synthetic intermediate. We will delve into its chemical identity, robust synthesis protocols from commercially available precursors, detailed analytical characterization, and its strategic applications in medicinal chemistry. This document is structured to provide not just procedural steps, but the underlying scientific rationale to ensure successful and reproducible outcomes.

Core Chemical Identity and Strategic Importance

The 1-benzyl-3-iodopiperidine scaffold is a pivotal building block in medicinal chemistry. The piperidine ring is a privileged structure, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1] The introduction of an iodine atom at the 3-position provides a reactive handle for a variety of powerful synthetic transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2] This allows for the systematic and efficient introduction of chemical diversity, a cornerstone of modern drug discovery.

It is important to note that while the core structure "1-Benzyl-3-Iodopiperidine" is the conceptual target, it is often handled and sold with a protecting group on the nitrogen, such as a benzyloxycarbonyl (Cbz) group. This guide will focus on the synthesis of the direct N-benzyl derivative and acknowledge its protected analogs.

Physicochemical Properties

A summary of the key properties for the related and commercially available N-Cbz protected analog, Benzyl 3-iodopiperidine-1-carboxylate, is provided below as a reference point.

| Property | Value | CAS Number |

| IUPAC Name | Benzyl 3-iodopiperidine-1-carboxylate | 1353944-49-6[3] |

| Molecular Formula | C₁₃H₁₆INO₂ | 1353944-49-6[3] |

| Molecular Weight | 345.18 g/mol | 1353944-49-6[3] |

| Appearance | Liquid or Solid | [2][4] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [2][3][4] |

Properties for the unprotected 1-Benzyl-3-Iodopiperidine (C₁₂H₁₆IN, MW: 301.17 g/mol ) would be similar but with altered polarity and reactivity due to the free amine.

Synthesis of 1-Benzyl-3-Iodopiperidine

The most direct and reliable route to synthesize 1-Benzyl-3-Iodopiperidine is via the iodination of its corresponding alcohol precursor, 1-Benzyl-3-hydroxypiperidine. This precursor is commercially available and serves as an excellent starting material.[5] The conversion of a secondary alcohol to an iodide can be achieved efficiently using an Appel-type reaction.

Causality of Experimental Choices:

-

Precursor Selection : 1-Benzyl-3-hydroxypiperidine (CAS: 14813-01-5) is chosen for its commercial availability and the well-established chemistry for converting hydroxyl groups to iodides.

-

Reaction Choice (Appel Reaction) : The use of triphenylphosphine (PPh₃) and iodine (I₂) provides a mild and high-yielding method for this transformation. Imidazole is used as a base to neutralize the HI generated in situ and as a catalyst, preventing unwanted side reactions and driving the reaction to completion.

-

Solvent : Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves all reactants.[2]

-

Temperature Control : The reaction is initiated at 0°C to control the initial exothermic formation of the phosphonium iodide intermediate, ensuring safety and minimizing side-product formation. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[2]

Detailed Experimental Protocol: Synthesis

This protocol outlines the procedure for synthesizing 1-Benzyl-3-Iodopiperidine from 1-Benzyl-3-hydroxypiperidine.

Sources

An In-depth Technical Guide to 1-Benzyl-3-Iodopiperidine: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1-Benzyl-3-Iodopiperidine, a valuable synthetic intermediate for researchers, scientists, and professionals in drug development. While direct literature on this specific iodo-derivative is sparse, this document leverages extensive data on its immediate precursor, 1-Benzyl-3-hydroxypiperidine, to present a scientifically grounded guide. We will explore its fundamental properties, a robust synthesis pathway, expected analytical characterization, and its potential applications as a versatile building block in medicinal chemistry.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its saturated, three-dimensional structure allows for the creation of molecules with improved physicochemical properties, such as solubility and metabolic stability, and enables precise spatial orientation of functional groups for optimal interaction with biological targets.[3] This makes piperidine derivatives, like the subject of this guide, highly sought-after scaffolds in the design of novel therapeutics for a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[4][5]

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. Below is a summary of the properties for 1-Benzyl-3-Iodopiperidine and its direct precursor.

| Property | 1-Benzyl-3-Iodopiperidine | 1-Benzyl-3-hydroxypiperidine |

| Molecular Formula | C₁₂H₁₆IN (Presumed) | C₁₂H₁₇NO[6] |

| Molecular Weight | 301.17 g/mol (Calculated) | 191.27 g/mol [6] |

| CAS Number | Not available | 14813-01-5[7] |

| Appearance | Expected to be a liquid or low-melting solid | Colorless liquid or solid[2] |

| Boiling Point | --- | ~275 °C[8] |

| Density | --- | ~1.07 g/mL at 25 °C[8] |

Synthesis of 1-Benzyl-3-Iodopiperidine

The most logical and efficient synthetic route to 1-Benzyl-3-Iodopiperidine involves a two-step process starting from commercially available 3-hydroxypyridine. The first step establishes the core N-benzylated piperidine ring, followed by the conversion of the hydroxyl group to the target iodide.

Step 1: Synthesis of 1-Benzyl-3-hydroxypiperidine

This procedure involves the N-benzylation of 3-hydroxypyridine to form a pyridinium salt, which is then reduced to the corresponding piperidine.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxypyridine in a hydrocarbon solvent such as toluene.[9]

-

N-Alkylation: Add a benzyl halide (e.g., benzyl chloride or benzyl bromide) to the solution. Heat the reaction mixture to between 40-60 °C to facilitate the formation of the 1-benzyl-3-hydroxypyridinium halide salt.[9]

-

Reduction: After formation of the quaternary salt, cool the reaction mixture. In a separate vessel, prepare a solution of sodium borohydride in an appropriate solvent like isopropanol, often with a base such as sodium methoxide.[9]

-

Addition: Slowly add the pyridinium salt solution to the sodium borohydride solution, maintaining the temperature between 25-55 °C.[9]

-

Reaction and Work-up: Stir the mixture for 2-3 hours. Upon completion, cool the reaction and carefully quench with an acidic solution (e.g., 25% HCl). Neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Benzyl-3-hydroxypiperidine. The product can be further purified by column chromatography if necessary.

Causality and Insights: The use of sodium borohydride for the reduction of the pyridinium salt is a well-established and cost-effective method. The two-step, one-pot procedure is efficient for large-scale synthesis. The choice of solvent and base can influence the reaction time and yield.[9]

Step 2: Synthesis of 1-Benzyl-3-Iodopiperidine (Proposed)

The conversion of a secondary alcohol to an iodide is a standard transformation in organic synthesis. The Appel reaction provides a mild and effective method.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-3-hydroxypiperidine (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in an anhydrous solvent like dichloromethane (DCM).

-

Iodination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add iodine (1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield 1-Benzyl-3-Iodopiperidine.

Expert Rationale: The Appel reaction proceeds via the formation of a phosphonium salt intermediate from the alcohol, which is then displaced by the iodide nucleophile in an SN2 reaction. Imidazole acts as a base to facilitate the initial steps and as a halogen transfer agent. This method is generally high-yielding and avoids harsh acidic conditions that could affect the N-benzyl group.

Spectroscopic Characterization

Table of Spectroscopic Data for 1-Benzyl-3-hydroxypiperidine:

| Technique | Data and Interpretation |

| ¹H NMR | Spectral data available from multiple sources.[6] Expected signals include aromatic protons (7.2-7.4 ppm), the benzylic CH₂ protons, and protons of the piperidine ring. |

| ¹³C NMR | Spectral data is available.[3] Characteristic signals for the benzyl group and the saturated carbons of the piperidine ring would be observed. |

| Mass Spec. | Molecular Ion (M+H)⁺: m/z = 192.28.[6] |

Table of Predicted Spectroscopic Data for 1-Benzyl-3-Iodopiperidine:

| Technique | Predicted Data and Rationale |

| ¹H NMR | The proton on the carbon bearing the iodine (H-3) is expected to shift downfield compared to the alcohol precursor due to the electron-withdrawing nature and magnetic anisotropy of iodine. Other shifts in the piperidine ring will be moderately affected. |

| ¹³C NMR | The most significant change will be the upfield shift of the carbon attached to iodine (C-3) due to the "heavy atom effect," a hallmark of iodo-substituted alkanes. This signal is expected to appear at a significantly lower chemical shift compared to the carbon bearing the hydroxyl group in the precursor. |

| Mass Spec. | Expected Molecular Ion (M+H)⁺: m/z = 302.04. A characteristic fragmentation pattern would be the loss of an iodine radical (I•) or HI. Another prominent peak would likely be the tropylium ion at m/z 91, corresponding to the benzyl fragment [C₇H₇]⁺. |

Applications in Drug Development and Medicinal Chemistry

The true value of 1-Benzyl-3-Iodopiperidine lies in its potential as a versatile synthetic intermediate. The carbon-iodine bond is an excellent functional handle for introducing molecular complexity through various cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a C-C bond, introducing aryl or heteroaryl substituents at the 3-position. This is a foundational method for creating scaffolds that can mimic or block interactions at protein-protein interfaces.

-

Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes introduces a rigid alkynyl linker, which is often used to probe binding pockets or to construct more complex linear structures.

-

Heck Coupling: The palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups, which can then be further functionalized.

The ability to perform these transformations makes 1-Benzyl-3-Iodopiperidine a powerful precursor for generating diverse libraries of compounds for high-throughput screening. By systematically varying the groups introduced via cross-coupling, medicinal chemists can fine-tune a molecule's structure to optimize its efficacy, selectivity, and pharmacokinetic properties.[4]

Conclusion

1-Benzyl-3-Iodopiperidine represents a strategically important, though under-documented, building block for pharmaceutical research and development. By leveraging the robust and scalable synthesis of its hydroxyl precursor, this iodo-derivative can be readily prepared. Its key utility lies in the reactivity of the C-I bond, which opens a gateway to a multitude of cross-coupling reactions, enabling the construction of complex and diverse molecular architectures. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically employ 1-Benzyl-3-Iodopiperidine in the pursuit of novel therapeutic agents.

References

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Piperidines are among the most important synthetic fragments for designing drugs... Source: ResearchGate URL: [Link]

-

Title: Benzyl 3-iodopiperidine-1-carboxylate (1 x 250 mg) Source: Reagentia URL: [Link]

-

Title: Process For Preparation Of N Benzyl 3 Hydroxy Piperidine Source: QuickCompany URL: [Link]

-

Title: (R)-(-)-1-Benzyl-3-hydroxypiperidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: The preparation method of 1- benzyl -3- piperidone hydrochlorides Source: Google Patents URL

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia, MDPI URL: [Link]

-

Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors... Source: Molecules, via PMC URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL: [Link]

-

Title: 1-benzylindole - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: (R)-(-)-1-Benzyl-3-hydroxypiperidine Source: SpectraBase URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. spectrabase.com [spectrabase.com]

- 4. nbinno.com [nbinno.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 14813-01-5|1-Benzylpiperidin-3-ol|BLD Pharm [bldpharm.com]

- 8. thomassci.com [thomassci.com]

- 9. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

solubility of 1-Benzyl-3-Iodopiperidine in organic solvents

An In-depth Technical Guide to the Solubility of 1-Benzyl-3-Iodopiperidine in Organic Solvents

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-benzyl-3-iodopiperidine, a key heterocyclic intermediate in contemporary drug discovery and chemical synthesis. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and rigorous experimental methodologies to offer a robust predictive and practical framework. We delve into the molecular attributes governing solubility, provide a predicted solubility profile across a spectrum of common organic solvents, and present a detailed, self-validating experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

**1. Introduction: The Strategic Importance of Solubility in Synthesis and Drug Development

The N-benzylpiperidine structural motif is a cornerstone in medicinal chemistry, valued for its three-dimensional character and its ability to engage in crucial cation-π and π-π interactions with biological targets[1]. As a functionalized derivative, 1-benzyl-3-iodopiperidine serves as a versatile building block for more complex molecular architectures. Its iodine substituent is a prime functional handle for metal-catalyzed cross-coupling reactions, enabling the diversification of the piperidine core.

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical parameter that dictates its utility and handling in a laboratory setting. For drug development professionals, solubility influences everything from reaction kinetics and purification efficiency (crystallization, extraction, and chromatography) to the bioavailability of a potential therapeutic agent[2]. This guide provides the foundational knowledge and practical tools necessary to effectively manage and utilize 1-benzyl-3-iodopiperidine in various solvent systems.

Physicochemical Profile of 1-Benzyl-3-Iodopiperidine

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent[3]. The structure of 1-benzyl-3-iodopiperidine features a unique combination of polar and non-polar elements that govern its solubility profile.

-

N-Benzyl Group: The benzyl group is predominantly non-polar and lipophilic, favoring interactions with aromatic and non-polar solvents through van der Waals forces.

-

Piperidine Ring: This saturated heterocyclic amine is a polar component. The tertiary amine is a hydrogen bond acceptor, contributing to solubility in polar aprotic and, to a lesser extent, protic solvents.

-

Iodine Substituent: The carbon-iodine bond introduces polarity and significant polarizability. This enhances dipole-dipole interactions and can contribute to solubility in polar solvents.

The overall molecular structure suggests a moderate polarity. It lacks strong hydrogen bond donating capabilities but possesses accepting sites. This balance implies good solubility in a range of organic solvents and limited solubility in highly polar, protic solvents like water, a characteristic shared by its hydroxyl analog, 1-benzyl-3-hydroxypiperidine[4].

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₆IN | - |

| Molecular Weight | 317.17 g/mol | - |

| Appearance | Likely a solid or high-boiling liquid | Based on analogs like 1-benzyl-3-hydroxypiperidine[4]. |

| Polarity | Moderately Polar | Balance of a large non-polar benzyl group and a polar heterocyclic system. |

| Hydrogen Bonding | Acceptor only | The tertiary amine can accept hydrogen bonds. |

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Solvents with intermolecular forces similar to those of the solute will be most effective at dissolving it[5][6]. Based on the physicochemical analysis and data from related N-benzylpiperidine derivatives[4][7], we can predict the qualitative solubility of 1-benzyl-3-iodopiperidine.

Table 1: Predicted Qualitative Solubility of 1-Benzyl-3-Iodopiperidine

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | High | These solvents are highly polar and can engage in strong dipole-dipole interactions with the C-I bond and the piperidine nitrogen. |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as hydrogen bond donors to the piperidine nitrogen. The alkyl chains interact favorably with the benzyl group. Solubility may decrease with longer-chain alcohols. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and acts as a hydrogen bond acceptor, making it a reasonably good solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | Favorable π-stacking interactions between the solvent and the benzyl group can promote solubility, but these solvents are ineffective at solvating the polar portions of the molecule. |

| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Low to Insoluble | These non-polar solvents cannot effectively solvate the polar piperidine and C-I moieties, leading to poor solubility. |

| Aqueous Media | Water | Insoluble | The large, non-polar benzyl group dominates the molecule's character, making it hydrophobic. The absence of a hydrogen bond-donating group further limits aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Objective and Principle

The objective is to determine the saturation concentration of 1-benzyl-3-iodopiperidine in a chosen organic solvent at a controlled temperature. The principle involves creating a saturated solution by agitating an excess of the solute in the solvent until equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then quantified.

Materials and Reagents

-

1-Benzyl-3-Iodopiperidine (solute)

-

High-purity organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or agitator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1-benzyl-3-iodopiperidine to a pre-weighed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method (or other technique) to determine the concentration of 1-benzyl-3-iodopiperidine.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Experimental Solubility Determination

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison and application.

Table 2: Template for Reporting Experimental Solubility Data (at 25°C)

| Solvent | Dielectric Constant (ε) | Determined Solubility (mg/mL) | Determined Solubility (mol/L) | Observations |

| Dichloromethane | 9.1 | |||

| Tetrahydrofuran | 7.6 | |||

| Methanol | 32.7 | |||

| Ethyl Acetate | 6.0 | |||

| Toluene | 2.4 | |||

| Hexane | 1.9 |

Interpreting this data is crucial. For a synthetic chemist, high solubility in a reaction solvent like THF or DCM is advantageous for achieving a homogeneous reaction mixture. For a process chemist, moderate solubility in a solvent like ethyl acetate or ethanol might be ideal for purification by crystallization. For drug development, poor aqueous solubility is a flag for potential bioavailability challenges that may need to be addressed through formulation strategies.

Conclusion

1-Benzyl-3-iodopiperidine is a molecule of significant interest with a nuanced solubility profile governed by its blend of lipophilic and polar functional groups. While direct quantitative data is scarce, a principled analysis predicts high solubility in chlorinated and polar aprotic solvents, moderate to high solubility in alcohols, and poor solubility in non-polar hydrocarbons and water. This guide provides not only a robust predictive framework but also a detailed, actionable protocol for the experimental determination of its solubility. A precise understanding of this compound's behavior in solution is a prerequisite for its effective application, enabling researchers to accelerate their synthetic and drug development programs with confidence.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 1-Benzyl-3-hydroxypiperidine-Qiyan. (n.d.).

- Solubility of Organic Compounds - Chemistry. (2023, August 31).

- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).

-

PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC. (n.d.).

- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - QuickCompany. (n.d.).

- An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate - Benchchem. (n.d.).

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2).

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.).

- 14813-01-5, 1-Benzyl-3-hydroxypiperidine Formula - ECHEMI. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

- (R)-(-)-1-Benzyl-3-hydroxypiperidine - ChemicalBook. (n.d.).

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21).

- Factors Affecting Solubility - YouTube. (2010, May 5).

-

Factors Affecting Solubility | PDF - Scribd. (n.d.). Retrieved from [Link]

- N-Benzyl-3-hydroxypiperidine 97 14813-01-5 - MilliporeSigma. (n.d.).

- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents. (n.d.).

- A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (2025, August 7).

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2022, May 6).

-

The N‐benzyl piperidine (N‐BP) moiety in drug discovery - ResearchGate. (n.d.). Retrieved from [Link]

- Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - arkat usa. (n.d.).

- Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 - Benchchem. (n.d.).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

- 1-BENZYLPIPERIDINE | 2905-56-8 - ChemicalBook. (2025, July 14).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.ws [chem.ws]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Optimizing sp³-sp² Cross-Coupling in Saturated Heterocycles: A Comparative Analysis of 1-Boc-3-Iodopiperidine and 1-Benzyl-3-Iodopiperidine

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug development, with 3-substituted piperidines serving as highly privileged pharmacophores. Late-stage functionalization of these rings heavily relies on transition-metal-catalyzed cross-coupling of 3-halopiperidines. Among the available electrophiles, 1-Boc-3-iodopiperidine and 1-Benzyl-3-iodopiperidine are the most widely utilized. However, the choice of the nitrogen protecting group is not merely a matter of downstream deprotection; it fundamentally dictates the efficiency, causality, and success of the catalytic cycle itself. This technical guide provides an in-depth mechanistic analysis of these two scaffolds.

Electronic and Steric Causality: The Nitrogen Lone Pair Problem

The fundamental difference between the Boc (tert-butyloxycarbonyl) and Benzyl (Bn) protecting groups lies in the electronic state of the piperidine nitrogen. This electronic state directly influences the substrate's behavior in the presence of transition metals (e.g., Ni, Co, Pd).

-

1-Boc-3-iodopiperidine (Boc-3-IP): The Boc group forms a carbamate. Through resonance, the nitrogen lone pair is heavily delocalized into the adjacent carbonyl pi-system. Consequently, the nitrogen atom is non-basic and non-coordinating. This prevents the substrate from acting as a competing

-donor ligand, allowing the transition metal catalyst to selectively undergo oxidative addition at the target C–I bond. -

1-Benzyl-3-iodopiperidine (Bn-3-IP): The benzyl group yields a tertiary alkylamine. The nitrogen lone pair is highly localized, rendering it strongly basic and an excellent

-donor. During cross-coupling, this localized lone pair competitively coordinates to the active metal center (e.g., Ni(0) or Co(I)/(II)). This off-target ligation leads to catalyst poisoning or necessitates massive excesses of exogenous ligands to drive the catalytic cycle forward.

Comparative Performance in Transition-Metal Catalysis

The electronic differences between these two scaffolds manifest drastically in experimental yields and required conditions.

In a benchmark study detailing the , researchers demonstrated that coupling 1-Boc-3-iodopiperidine with aryl Grignard reagents proceeded smoothly (81% yield) using standard CoCl₂ and TMCD ligand loadings. Conversely, the N-benzyl protected analog suffered from severe metal coordination; achieving a satisfactory yield (66%) required an exorbitant 50 mol% of the TMCD ligand just to outcompete the benzylamine's affinity for the cobalt center.

Similarly, in , Boc-3-IP consistently demonstrates high efficiency in sp³-sp² couplings without the competitive debromination or dimerization pathways that frequently plague more coordinating substrates.

Quantitative Data Summary

| Property | 1-Boc-3-Iodopiperidine | 1-Benzyl-3-Iodopiperidine |

| CAS Number | 850761-36-3 | 1353981-36-8 |

| Nitrogen Basicity | Low (Delocalized lone pair) | High (Localized lone pair) |

| Metal Coordination | Negligible | Strong (Catalyst Poisoning risk) |

| Cross-Coupling Efficiency | High (Standard ligand loading) | Low to Moderate (Requires excess ligand) |

| Deprotection Conditions | Acidic (TFA, HCl) | Hydrogenolysis (Pd/C, H₂) or Lewis Acids |

| Orthogonality | Stable to base/nucleophiles | Stable to acid/nucleophiles |

Mechanistic Pathways Visualization

Divergent transition-metal coordination pathways of N-Boc vs. N-Benzyl protected 3-iodopiperidines.

Self-Validating Experimental Protocols

Protocol A: Ni-Catalyzed Reductive Cross-Coupling of 1-Boc-3-iodopiperidine

Objective: High-yielding C(sp³)-C(sp²) bond formation. Causality & Design: We utilize NiI₂ as the precatalyst and a bipyridine-derivative ligand. Zinc powder serves as the terminal reductant. The Boc group prevents nitrogen coordination to the highly sensitive Ni(0) intermediate.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with NiI₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Zn dust (2.0 equiv).

-

Validation Check: The physical mixture should be uniformly grey/green. Zn dust must be freshly activated (washed with dilute HCl, water, ethanol, and ether, then dried) to ensure efficient electron transfer.

-

-

Substrate Addition: Add the aryl bromide (1.0 equiv) and 1-Boc-3-iodopiperidine (1.5 equiv).

-

Validation Check: The 0.5 equiv excess of the sp³ electrophile is a deliberate choice to compensate for minor homocoupling pathways inherent to radical-mediated Ni-catalysis.

-

-

Solvent & Activation: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration. Stir vigorously at room temperature for 24 hours.

-

Validation Check: Monitor via LC-MS. The disappearance of the aryl bromide mass peak and the appearance of the cross-coupled mass [M+H-Boc]+ or [M+Na]+ confirms conversion.

-

-

Workup: Quench with saturated aqueous NH₄Cl to solubilize zinc salts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Orthogonal Deprotection Workflows

B-1: Acidic Cleavage of 1-Boc-3-iodopiperidine Derivatives Causality: The acid-labile carbamate is protonated, leading to the expulsion of isobutylene gas and carbon dioxide. This irreversible gas evolution drives the reaction forward entropically.

-

Dissolve the Boc-protected piperidine in anhydrous CH₂Cl₂ (0.1 M).

-

Add Trifluoroacetic Acid (TFA) dropwise at 0 °C to achieve a 1:4 TFA:CH₂Cl₂ volumetric ratio.

-

Warm to room temperature and stir for 2 hours.

-

Validation Check: TLC (Ninhydrin stain). The product will appear as a highly polar baseline spot that stains purple/red upon heating, confirming the presence of a secondary amine.

-

B-2: Hydrogenolysis of 1-Benzyl-3-iodopiperidine Derivatives Causality: Pd/C catalyzes the homolytic cleavage of the benzylic C–N bond under a hydrogen atmosphere.

-

Crucial Expertise Note: If the substrate still contains the C–I bond (i.e., prior to cross-coupling), hydrogenolysis will rapidly dehalogenate the iodine. This protocol is strictly for post-coupling functionalized derivatives.

-

Dissolve the Bn-protected compound in MeOH (0.1 M).

-

Add 10% Pd/C (10 wt% relative to substrate).

-

Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ for 12 hours.

-

Validation Check: Filter through a Celite pad to remove Pd/C. LC-MS should show the exact loss of 90 mass units (benzyl group).

-

Experimental Workflow Visualization

Decision matrix and experimental workflow for selecting and deprotecting 3-iodopiperidine scaffolds.

References

-

Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents Source: Molecules (MDPI) / National Center for Biotechnology Information (NCBI) URL:[Link]

-

Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp³/sp²-Functionalized Isoquinolones Source: ACS Omega URL:[Link]

role of 1-Benzyl-3-Iodopiperidine in medicinal chemistry

An In-depth Technical Guide to the Role of 1-Benzyl-3-Iodopiperidine in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Among the myriad of substituted piperidines, those functionalized at the 3-position are of particular strategic importance for interacting with biological targets. This technical guide delves into the multifaceted role of 1-benzyl-3-iodopiperidine, a versatile yet underexplored synthetic intermediate. We will illuminate its strategic importance as a building block that marries the stability of an N-benzyl protecting group with the exceptional reactivity of a C-I bond. This combination provides a powerful gateway for medicinal chemists to access diverse libraries of novel 3-substituted piperidines, crucial for the lead identification and optimization phases of drug discovery.[4][5]

The Strategic Value of 1-Benzyl-3-Iodopiperidine

The design of 1-benzyl-3-iodopiperidine is a prime example of strategic molecular engineering for synthetic utility. Each component of the molecule serves a distinct and critical purpose for the medicinal chemist.

-

The Piperidine Core: A six-membered nitrogen-containing heterocycle, the piperidine ring system is a highly desirable scaffold. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[3]

-

The N-Benzyl Protecting Group: The benzyl group is a robust and reliable protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including organometallic reagents and many nucleophiles, allowing for selective chemistry to be performed at the 3-position. Crucially, it can be cleanly removed under standard hydrogenolysis conditions, revealing the secondary amine for further derivatization.[6]

-

The 3-Iodo Substituent: The iodine atom at the C-3 position is the molecule's reactive hub. As an excellent leaving group, it readily participates in nucleophilic substitution reactions. Furthermore, it serves as a highly effective handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.

This guide will explore the synthesis of this key intermediate and the subsequent chemical transformations that make it an invaluable tool in the drug discovery arsenal.

Synthesis and Characterization

While a direct, one-step synthesis of 1-benzyl-3-iodopiperidine is not extensively documented, a robust and logical synthetic pathway can be constructed from readily available precursors, such as 1-benzyl-3-hydroxypiperidine.[7] The conversion of the hydroxyl group to an iodide is a standard transformation in organic synthesis.

Proposed Synthetic Workflow

The conversion of the alcohol to the iodide can be achieved via several methods, most commonly through an Appel reaction or by converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by substitution with an iodide salt.

Caption: Proposed two-step synthesis of 1-benzyl-3-iodopiperidine.

Experimental Protocol: Synthesis via Mesylation and Iodination

Self-Validation: This protocol employs standard, high-yielding reactions. Progress can be monitored by Thin Layer Chromatography (TLC) at each step, and the final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 1: Mesylation of 1-Benzyl-3-hydroxypiperidine

-

To a stirred solution of 1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Iodination (Finkelstein Reaction)

-

Dissolve the crude mesylate from Step 1 in acetone (0.2 M).

-

Add sodium iodide (3.0 eq) and stir the mixture at reflux for 12-18 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-benzyl-3-iodopiperidine.

The C-I Bond: A Gateway to Molecular Diversity

The true synthetic power of 1-benzyl-3-iodopiperidine lies in the reactivity of the carbon-iodine bond. This functionality opens the door to a vast chemical space, allowing for the introduction of diverse substituents at the 3-position, which is critical for probing structure-activity relationships (SAR).[8]

Nucleophilic Substitution Reactions

The iodide is an excellent leaving group, facilitating SN2 reactions with a wide range of soft and hard nucleophiles. This allows for the direct installation of key pharmacophoric elements.

-

Amines: Introduction of primary or secondary amines to generate 3-amino-piperidine derivatives.

-

Azides: Formation of 3-azido-piperidines, which can be subsequently reduced to primary amines or used in "click" chemistry reactions.

-

Thiols: Creation of 3-thioether linkages.

-

Cyanides: Introduction of a nitrile group, a versatile handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Metal-Catalyzed Cross-Coupling Reactions

Perhaps the most powerful application of the 3-iodo functionality is its use in transition-metal-catalyzed cross-coupling reactions. This enables the formation of C-C and C-N bonds, which are fundamental transformations in the synthesis of complex drug molecules.

Caption: Cross-coupling reactions utilizing 1-benzyl-3-iodopiperidine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and solvent (e.g., Dioxane/H₂O or Toluene) is critical. The base is required to activate the boronic acid, and the ligand on the palladium center influences the efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

To a reaction vessel, add 1-benzyl-3-iodopiperidine (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (2.5 eq).

-

Evacuate and backfill the vessel with argon or nitrogen three times.

-

Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq).

-

Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 0.1 M).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography to yield the 3-aryl-piperidine product.

Case Study: A Drug Discovery Workflow

To illustrate the utility of 1-benzyl-3-iodopiperidine, consider a hypothetical workflow for generating a focused library of potential inhibitors for a target protein, where a 3-substituted piperidine is a known pharmacophore.

Caption: Workflow for library synthesis starting from 1-benzyl-3-iodopiperidine.

This workflow efficiently generates a library of diverse compounds. The initial parallel cross-coupling reactions create a set of intermediates with varied 3-position substituents. Subsequent debenzylation unmasks the piperidine nitrogen, providing a new reactive site for further diversification, such as amide bond formation or reductive amination. This systematic approach allows for a thorough exploration of the chemical space around the piperidine core, accelerating the identification of lead compounds.[4]

Quantitative Data Summary

While specific data for 1-benzyl-3-iodopiperidine reactions is proprietary or must be generated empirically, typical yields for the key transformations discussed are summarized below for planning purposes.

| Reaction Type | Substrates | Catalyst/Reagent | Typical Yield (%) |

| Mesylation | 1-Benzyl-3-hydroxypiperidine | MsCl, Et₃N | >90% |

| Iodination | 1-Benzyl-3-mesyloxypiperidine | NaI | 75-90% |

| Suzuki Coupling | 1-Benzyl-3-iodopiperidine + ArB(OH)₂ | PdCl₂(dppf) | 60-85% |

| N-Debenzylation | 1-Benzyl-3-arylpiperidine | H₂, Pd/C | >95% |

Conclusion

1-Benzyl-3-iodopiperidine stands out as a highly strategic and versatile building block in medicinal chemistry. Its carefully designed structure, featuring a stable protecting group and a highly reactive C-I bond, provides an efficient and powerful platform for synthesizing diverse libraries of 3-substituted piperidines. By enabling a wide array of chemical transformations, from nucleophilic substitutions to a variety of metal-catalyzed cross-coupling reactions, this intermediate empowers researchers to rapidly explore structure-activity relationships and accelerate the journey from hit identification to lead optimization. The logical and efficient synthetic routes it enables are invaluable for the development of novel therapeutics built upon the privileged piperidine scaffold.

References

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Krasavin, M. (2022).

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Various Authors. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. SpringerLink.

- Krasavin, M. (2022).

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.

- News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

- Ye, K.-Y., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.

- Yale University. (2013). For drug makers, new 3-D control opens wealth of options. YaleNews.

- BenchChem. (2025). (R)

- ChemScene. (n.d.). (S)-1-Benzylpiperidin-3-ol. ChemScene.

- Alarcón-Manrique, S. L., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.

- SGT Life Sciences. (n.d.). 1-Benzyl-3-piperidinol Exporters Suppliers & Manufacturers. SGT Life Sciences.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. White Rose Research Online.

- Kumar, R., & Kumar, R. (2021). Role of chemistry in drug discovery and drug design. Journal of Medicinal Chemistry.

- Protheragen. (2024).

-

Biobide. (2024). The Role of Lead Optimization in Drug Discovery. Biobide. [Link]

- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. For drug makers, new 3-D control opens wealth of options | Yale News [news.yale.edu]

- 4. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chemscene.com [chemscene.com]

- 8. chemistryjournals.net [chemistryjournals.net]

The 3-Iodopiperidine Scaffold: A Versatile Intermediate for CNS Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Derivatization, and Strategic Application

Introduction: The Enduring Importance of the Piperidine Ring in CNS Therapeutics

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4][5] This six-membered nitrogen-containing heterocycle offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational flexibility.[2][6] Its basic nitrogen atom can be protonated under physiological conditions, enabling critical ionic interactions with biological targets like G-protein coupled receptors (GPCRs) and transporters.[2][6] Drugs such as methylphenidate (for ADHD), donepezil (for Alzheimer's disease), and haloperidol (an antipsychotic) all feature the piperidine core, highlighting its versatility across diverse CNS targets.[3]

While the core piperidine structure is foundational, its therapeutic potential is unlocked through precise functionalization. Strategic substitution on the piperidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[5][7] Among the various synthetic handles available, the introduction of a halogen, specifically iodine, at the 3-position creates a uniquely versatile and powerful intermediate: the 3-iodopiperidine scaffold. This guide provides a technical overview of the strategic advantages, synthesis, and application of 3-iodopiperidine derivatives in the discovery of next-generation CNS therapies.

Part 1: The Strategic Value of the C-I Bond in Piperidine-Based Drug Design

The carbon-iodine bond is not merely a placeholder substituent; it is an active and versatile functional group that serves as a linchpin for complex molecular construction. Its utility stems from its unique chemical reactivity, making it an ideal precursor for a wide range of high-efficiency coupling reactions.

Key Advantages:

-

Exceptional Leaving Group: The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields compared to the corresponding bromo- or chloro-analogs.[8]

-

Gateway to C-C Bond Formation: The 3-iodopiperidine scaffold is a premier substrate for palladium-catalyzed reactions that form new carbon-carbon bonds. This enables the introduction of diverse aryl, heteroaryl, or alkenyl groups, which are crucial for exploring structure-activity relationships (SAR). Key reactions include:

-

Access to C-N Bond Formation: The Buchwald-Hartwig amination allows for the direct coupling of the 3-position of the piperidine ring with a wide variety of primary and secondary amines.[14][15] This is a powerful method for building molecules that target receptors where a nitrogen-containing side chain is essential for activity.

-

Heavy Atom for Structural Biology: The iodine atom can be invaluable for X-ray crystallography studies, aiding in phase determination to solve the 3D structure of a ligand bound to its protein target.

The logical workflow for utilizing this scaffold is a cycle of synthesis and evaluation, as depicted below.

Caption: CNS Drug Discovery Workflow Using the 3-Iodopiperidine Scaffold.

Part 2: Synthesis of the 3-Iodopiperidine Core

A reliable and scalable synthesis of the N-protected 3-iodopiperidine intermediate is the critical first step. A common and efficient method starts from commercially available N-Boc-3-hydroxypiperidine. The conversion of the hydroxyl group to an iodide can be achieved via several methods, with the Appel reaction or a variation thereof being a robust choice.

Caption: Synthesis of N-Boc-3-iodopiperidine via Appel Iodination.

Detailed Protocol: Synthesis of tert-butyl 3-iodo-1-piperidinecarboxylate

This protocol describes a standard lab-scale synthesis. The causality for reagent choice is critical: Triphenylphosphine (PPh₃) and Iodine (I₂) form a phosphonium iodide intermediate in situ. Imidazole acts as a mild base to facilitate the reaction and scavenge the HI byproduct. Dichloromethane (DCM) is a suitable inert solvent.

Materials:

-

N-Boc-3-hydroxypiperidine (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Imidazole (1.5 eq)

-

Iodine (I₂) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq). Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the starting material).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Iodine Addition: Add iodine (1.5 eq) portion-wise to the cooled solution. The reaction mixture will turn dark brown.

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark brown color disappears, indicating that excess iodine has been neutralized.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3-iodo-1-piperidinecarboxylate.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Purity should be >95% for use in subsequent coupling reactions.

Part 3: Applications in CNS Drug Discovery - Case Studies

The true power of the 3-iodopiperidine scaffold is demonstrated through its application in building libraries of compounds for specific CNS targets.

Case Study 1: Development of Dopamine Transporter (DAT) Inhibitors

The dopamine transporter (DAT) is a critical protein that regulates dopaminergic signaling by re-uptaking dopamine from the synaptic cleft.[16][17][18] Modulators of DAT are pursued for treating conditions like ADHD and substance use disorders.[16] The piperidine scaffold is a well-established core for DAT inhibitors, as seen in molecules like methylphenidate.[3]

Using the 3-iodopiperidine intermediate, a library of analogs can be rapidly synthesized via Suzuki coupling to explore the impact of various aryl substituents at the 3-position on DAT binding affinity and selectivity.

Caption: Suzuki Coupling for the Arylation of the 3-Iodopiperidine Core.

Hypothetical SAR Data Table:

This table illustrates how data from such a library would be presented to derive structure-activity relationships.

| Compound ID | R-Group (at 3-position) | DAT Binding Kᵢ (nM)[19][20] | SERT/DAT Selectivity Ratio |

| 1a | Phenyl | 85.2 | 15 |

| 1b | 4-Fluorophenyl | 43.5 | 30 |

| 1c | 4-Chlorophenyl | 38.1 | 35 |

| 1d | 2-Thienyl | 25.6 | 50 |

| 1e | 3-Pyridyl | 92.7 | 12 |

From this data, a medicinal chemist could conclude that electron-withdrawing substituents on the phenyl ring (1b, 1c) and bioisosteric replacement with a thiophene ring (1d) enhance DAT affinity and selectivity over the serotonin transporter (SERT).

Case Study 2: Probing the Sigma-1 Receptor (σ₁R)

The sigma-1 receptor (σ₁R) is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases.[21][22] Many known σ₁R ligands feature a core nitrogenous scaffold, like piperidine or piperazine, connected to an aromatic moiety.[21][22][23]

The 3-iodopiperidine scaffold can be derivatized via a Buchwald-Hartwig amination to link the piperidine core to various anilines, providing a vector for SAR exploration that is distinct from C-C coupling.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of an N-protected 3-iodopiperidine with an aromatic amine. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is crucial for facilitating the catalytic cycle, specifically the reductive elimination step, with sterically hindered coupling partners.[24][25] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine.[14]

Materials:

-

tert-butyl 3-iodo-1-piperidinecarboxylate (1.0 eq)

-

Substituted Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

-

Reagent Addition: Add the substituted aniline followed by a solution of tert-butyl 3-iodo-1-piperidinecarboxylate in anhydrous toluene.

-

Heating and Monitoring: Seal the vessel and heat the reaction mixture to 100-110 °C with stirring. Monitor for completion by LC-MS (typically 4-24 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification & Validation: Purify the crude product by flash column chromatography. Characterize the final compound by NMR and HRMS to confirm identity and purity (>95%).

Part 4: Future Perspectives and Conclusion

The 3-iodopiperidine scaffold is more than a simple building block; it is a strategic platform for accelerated CNS drug discovery. Its predictable reactivity in a suite of powerful cross-coupling reactions allows for the rapid and systematic generation of diverse chemical matter around a proven CNS-privileged core.[1][26]

Future work will likely focus on expanding the repertoire of coupling reactions, including photoredox-catalyzed transformations and C-H activation, to further broaden the accessible chemical space.[7] As our understanding of the complex pharmacology of CNS targets deepens, the ability to rapidly synthesize and test focused libraries of compounds will be paramount. The 3-iodopiperidine intermediate is perfectly positioned to serve this need, enabling chemists to efficiently translate structural hypotheses into tangible data and, ultimately, into novel therapeutic candidates.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Sarpong, R., & Vidal, V. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. [Link]

-

Pavel, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Conti, P., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Anonymous. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Anonymous. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

-

Chien, C. C., et al. (1992). Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

ResearchGate. (2025). Applications of piperazine scaffold in drug design. ResearchGate. [Link]

-

Anonymous. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of California, Irvine. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

-

Anonymous. (2025). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. International Journal for Multidisciplinary Research. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Cheng, M. H. M., et al. (2017). Novel ways of targeting the dopamine transporter. Neuroscience Letters. [Link]

-

Kim, J., & Song, H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

-

Gurbanov, A. V., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. [Link]

- Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

-

Wang, T., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis of 3-chloropiperidines by iodide-mediated electrolysis. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of the Sigma Receptors Ligand 4-((4-I-123]Iodophenoxy)Methyl)-1-(2-Fluoroethyl)Piperidine in Animal Tumour Models. ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Pittalà, V., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

-

Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. Neurochemistry International. [Link]

-

Kumar, S. T., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

-

Yang, R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization | France-Berkeley Fund [fbf.berkeley.edu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. kbfi.ee [kbfi.ee]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. usiena-air.unisi.it [usiena-air.unisi.it]

- 23. Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hammer.purdue.edu [hammer.purdue.edu]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. lifechemicals.com [lifechemicals.com]

In-depth Technical Guide: Stability of 3-iodo-N-benzylpiperidine Under Storage Conditions

A Senior Application Scientist's Perspective on Ensuring Compound Integrity

Abstract: 3-iodo-N-benzylpiperidine is a key synthetic intermediate in medicinal chemistry, facilitating the synthesis of diverse pharmacologically active compounds. The presence of the iodo-substituent, while offering synthetic versatility, also introduces inherent stability challenges. This in-depth guide provides a comprehensive framework for understanding, evaluating, and mitigating the degradation of 3-iodo-N-benzylpiperidine. We will explore the mechanistic underpinnings of its degradation, present robust protocols for stability assessment through forced degradation studies, and offer actionable strategies to ensure its long-term integrity for reliable and reproducible research.

Introduction: The Synthetic Utility and Inherent Lability of 3-iodo-N-benzylpiperidine

The N-benzylpiperidine scaffold is a prevalent motif in numerous approved pharmaceuticals, valued for its structural and physicochemical properties.[1] The addition of an iodine atom at the 3-position provides a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] However, the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to degradation.[3] Understanding and controlling the stability of 3-iodo-N-benzylpiperidine is therefore paramount to ensure the quality, reproducibility, and safety of subsequent synthetic transformations and the final drug products.

Mechanistic Insights into Degradation Pathways

The degradation of 3-iodo-N-benzylpiperidine is primarily driven by the lability of the C-I bond and the reactivity of the piperidine ring. The main degradation pathways include:

-

Dehalogenation: This can occur through several mechanisms:

-

Photolytic Cleavage: Halogenated compounds, in general, are susceptible to photolysis.[4] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to a cascade of secondary reactions.

-

Thermal Degradation: Elevated temperatures can provide sufficient energy to break the relatively weak C-I bond, initiating thermal decomposition.[4]

-

Reductive Dehalogenation: Trace impurities or certain environmental conditions can facilitate the reductive cleavage of the C-I bond, leading to the formation of N-benzylpiperidine.

-

-

Oxidation: The piperidine ring, particularly at the nitrogen and the benzylic position, is susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen and light. This can lead to the formation of N-oxides and other oxygenated derivatives.[5]

-

Hydrolysis: While the core structure is not immediately prone to hydrolysis, the presence of acidic or basic conditions, often encountered in formulations or during analysis, can potentially catalyze degradation pathways.[6]

Below is a diagram illustrating the potential degradation pathways:

Caption: Potential degradation pathways for 3-iodo-N-benzylpiperidine.

Recommended Storage Conditions for Optimal Stability

To minimize degradation and preserve the integrity of 3-iodo-N-benzylpiperidine, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2–8°C) or frozen (-20°C) | Reduces the rate of thermal degradation and other chemical reactions.[7] |

| Light | Protection from light (e.g., amber glass vials) | Prevents photolytic cleavage of the carbon-iodine bond.[4] |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation by excluding oxygen.[7] |

| Container | Tightly sealed, appropriate containers (e.g., glass vials) | Prevents exposure to moisture and atmospheric contaminants.[7] |

A Framework for Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9]

Experimental Design and Workflow

A typical forced degradation study for 3-iodo-N-benzylpiperidine would involve the following workflow:

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gmpplastic.com [gmpplastic.com]

- 8. biomedres.us [biomedres.us]

- 9. scispace.com [scispace.com]

1-Benzyl-3-Iodopiperidine safety data sheet (SDS) information

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or the environment. [6][8]

References

- Tokyo Chemical Industry. (2025). Safety Data Sheet: 1-Benzyl-3-hydroxypiperidine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Benzyl-4-piperidone.

-

PubChem. (2025). (S)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (2025). (R)-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: (S)-1-Benzyl-3-hydroxypiperidine.

- Fisher Scientific. (2023). Safety Data Sheet: 1-Benzyl-3-piperidinol hydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

- BenchChem. (2025). Personal protective equipment for handling (r)-Benzyl piperidin-3-ylcarbamate.

- Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.

- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.

-

Reagentia. (n.d.). Benzyl 3-iodopiperidine-1-carboxylate. Retrieved from [Link]

- Cayman Chemical. (2025). Safety Data Sheet.

- Capot Chemical Co.,Ltd. (n.d.). MSDS of benzyl 3-methylenepiperidine-1-carboxylate.

- Apollo Scientific. (2022). Safety Data Sheet: Benzyl nicotinate.

- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.

- Avantor. (n.d.). Benzyl 3-iodopiperidine-1-carboxylate.

Sources

- 1. (S)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.es [fishersci.es]

- 10. echemi.com [echemi.com]

synthesis of 1-Benzyl-3-Iodopiperidine from 3-hydroxypiperidine

This Application Note is structured to provide a robust, high-fidelity protocol for the synthesis of 1-Benzyl-3-Iodopiperidine . It addresses the specific stability challenges associated with 3-halopiperidines, offering expert insights often omitted in standard literature.

Target Molecule: 1-Benzyl-3-iodopiperidine (Hydroiodide Salt recommended for stability) Starting Material: 3-Hydroxypiperidine ** CAS Registry:** 14813-01-5 (Intermediate Alcohol)[1]

Executive Summary & Strategic Analysis